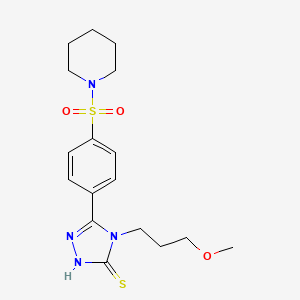
4-(3-Methoxypropyl)-5-(4-(piperidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Methoxypropyl)-5-(4-(piperidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 4-(3-Methoxypropyl)-5-(4-(piperidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.
Introduction of the Methoxypropyl Chain: The methoxypropyl group can be introduced via an alkylation reaction using methoxypropyl halides in the presence of a base.
Attachment of the Piperidinylsulfonyl Phenyl Group: This step involves the sulfonylation of the phenyl ring with piperidine sulfonyl chloride under basic conditions.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
4-(3-Methoxypropyl)-5-(4-(piperidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can undergo reduction reactions, particularly at the sulfonyl group, using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(3-Methoxypropyl)-5-(4-(piperidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential biological activities, including antimicrobial, antifungal, and anticancer properties, making it a subject of interest in drug discovery and development.
Medicine: Due to its biological activities, it is investigated for its potential therapeutic applications in treating various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(3-Methoxypropyl)-5-(4-(piperidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The triazole ring and the sulfonyl group play crucial roles in its biological activity. The compound may inhibit enzymes or interact with cellular receptors, leading to the modulation of biochemical pathways and exerting its therapeutic effects.
Comparison with Similar Compounds
4-(3-Methoxypropyl)-5-(4-(piperidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol can be compared with other triazole derivatives, such as:
Fluconazole: A well-known antifungal agent with a triazole ring.
Voriconazole: Another antifungal agent with a triazole ring and a similar mechanism of action.
Itraconazole: A triazole derivative used to treat fungal infections.
Properties
Molecular Formula |
C17H24N4O3S2 |
|---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
4-(3-methoxypropyl)-3-(4-piperidin-1-ylsulfonylphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H24N4O3S2/c1-24-13-5-12-21-16(18-19-17(21)25)14-6-8-15(9-7-14)26(22,23)20-10-3-2-4-11-20/h6-9H,2-5,10-13H2,1H3,(H,19,25) |
InChI Key |
DCQLHFOSSHALJQ-UHFFFAOYSA-N |
Canonical SMILES |
COCCCN1C(=NNC1=S)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


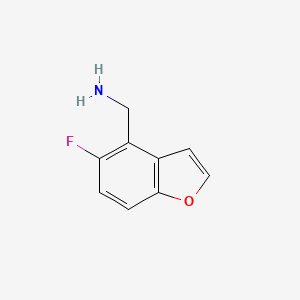

![6-Methoxy-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B11762814.png)
![3-(Pyrrolidin-1-YL)-8-azabicyclo[3.2.1]octane](/img/structure/B11762819.png)
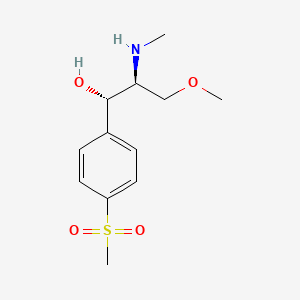

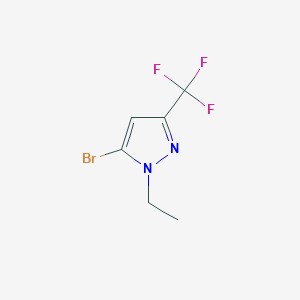
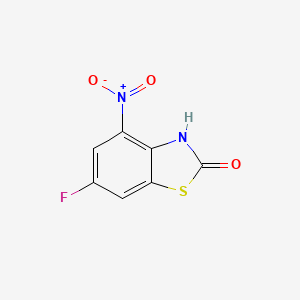
![2,5-Dioxopyrrolidin-1-yl 3-{bicyclo[6.1.0]non-4-yn-9-yl}propanoate](/img/structure/B11762863.png)
![4-(Methylsulfanyl)imidazo[2,1-f][1,2,4]triazine](/img/structure/B11762870.png)
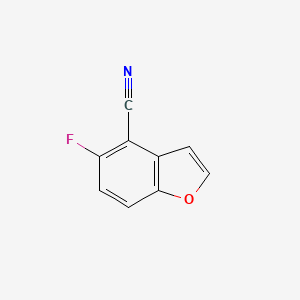
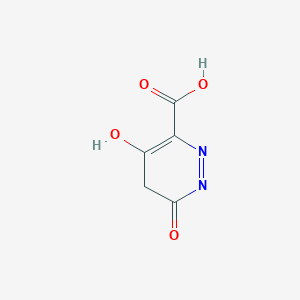
![(2-Methylbenzo[D]thiazol-6-YL)methanamine](/img/structure/B11762886.png)
![4-Hydroxy-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B11762888.png)
